2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid
CAS No.:
Cat. No.: VC18268748
Molecular Formula: C6H10O5S
Molecular Weight: 194.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10O5S |
|---|---|
| Molecular Weight | 194.21 g/mol |
| IUPAC Name | 2-(3-hydroxy-1,1-dioxothiolan-3-yl)acetic acid |
| Standard InChI | InChI=1S/C6H10O5S/c7-5(8)3-6(9)1-2-12(10,11)4-6/h9H,1-4H2,(H,7,8) |
| Standard InChI Key | JLHBZSIXJMRASY-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1(CC(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound, systematically named 2-(3-hydroxy-1,1-dioxothiolan-3-yl)acetic acid (IUPAC), has the molecular formula C6H10O5S and a molecular weight of 194.21 g/mol. Its structure integrates a tetrahydrothiophene ring (thiolane) oxidized to a sulfone group (1,1-dioxo), a hydroxyl group at the 3-position, and an acetic acid side chain (Figure 1). The canonical SMILES representation is C1CS(=O)(=O)CC1(CC(=O)O)O, reflecting the sulfone, hydroxyl, and carboxylic acid functionalities.
Physicochemical Properties
Key properties include:
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Boiling Point: ~564°C (extrapolated from related sulfones) .
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Solubility: High polarity due to multiple oxygenated groups suggests solubility in polar solvents (e.g., water, ethanol, DMSO).
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves multi-step sequences starting from tetrahydrothiophene derivatives. A common approach includes:
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Oxidation: Treatment of tetrahydrothiophene with hydrogen peroxide or ozone to introduce sulfone groups.
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Hydroxylation: Electrophilic or radical-mediated hydroxylation at the 3-position.
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Acetic Acid Conjugation: Alkylation or Michael addition using bromoacetic acid or related reagents.
A representative protocol from VulcanChem involves oxidizing 3-hydroxytetrahydrothiophene with H2O2 in acidic medium, followed by coupling with chloroacetic acid under basic conditions. Yields are moderate (40–60%), necessitating purification via recrystallization or chromatography.
Reaction Optimization
Critical parameters for synthesis include:
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Temperature: Reactions proceed optimally at 40–80°C to balance kinetics and side reactions .
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Catalysis: Acidic additives (e.g., acetic acid) enhance cyclization and dehydration steps, as demonstrated in analogous heterocycle syntheses .
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Solvent Selection: Ethanol with acetic acid (1:0.1 v/v) improves yields (74%) compared to methanol or THF .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d6): Peaks at δ 2.5–3.2 ppm (m, 4H, thiolane CH2), δ 4.1–4.3 ppm (s, 1H, OH), δ 2.8 ppm (s, 2H, CH2COOH), and δ 12.1 ppm (broad, 1H, COOH).
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¹³C NMR: Signals at δ 175 ppm (COOH), δ 70–80 ppm (C-OH), and δ 50–60 ppm (sulfone-attached carbons).
Infrared (IR) Spectroscopy
Prominent absorptions include:
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3400 cm⁻¹: O-H stretch (hydroxyl and carboxylic acid).
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1715 cm⁻¹: C=O stretch (carboxylic acid).
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1320, 1140 cm⁻¹: S=O asymmetric and symmetric stretches.
Comparative Analysis with Related Compounds
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